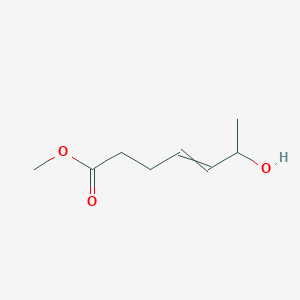
Methyl 6-hydroxyhept-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxyhept-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from heptenoic acid and methanol, featuring a hydroxyl group on the sixth carbon and a double bond between the fourth and fifth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxyhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-hydroxyhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Methyl 6-oxohept-4-enoate or methyl 6-formylhept-4-enoate.
Reduction: Methyl 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxyhept-4-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: Research into its potential as a prodrug or as a building block for drug synthesis is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 6-hydroxyhept-4-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The double bond provides a site for addition reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-hydroxyheptanoate: Lacks the double bond, making it less reactive in certain types of addition reactions.
Methyl 4-hydroxyhept-4-enoate:
Methyl 6-oxohept-4-enoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: Methyl 6-hydroxyhept-4-enoate is unique due to the presence of both a hydroxyl group and a double bond, providing a combination of reactivity and versatility that is not found in many similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
105762-40-1 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 6-hydroxyhept-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3,5,7,9H,4,6H2,1-2H3 |
InChI-Schlüssel |
YUWLDNZUKAFKCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=CCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


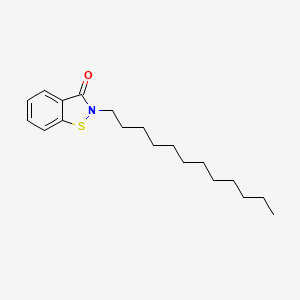
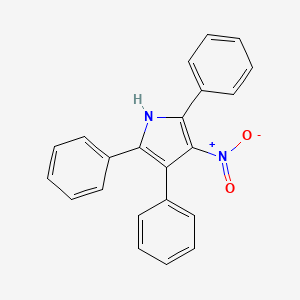

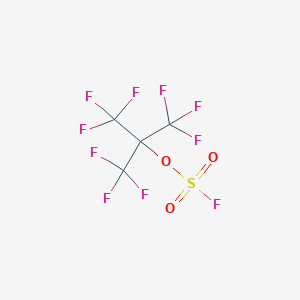

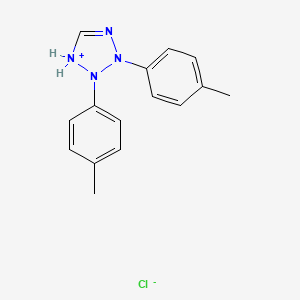
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
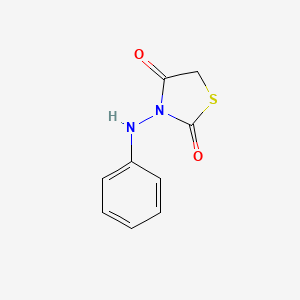
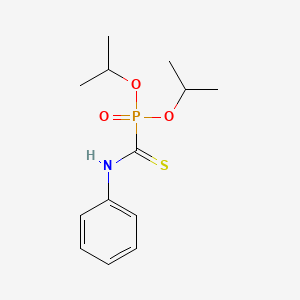
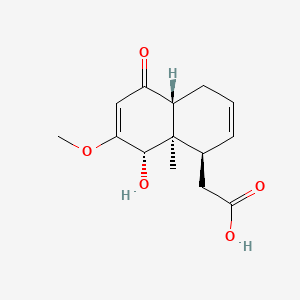

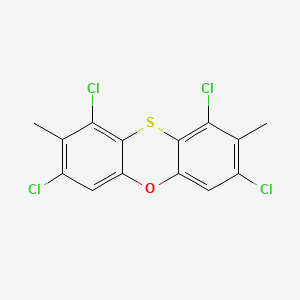
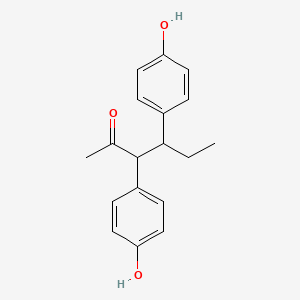
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
